Product packaging for Methyl 4,5-dichlorofuran-2-carboxylate(Cat. No.:CAS No. 1403567-85-0)

Methyl 4,5-dichlorofuran-2-carboxylate

Cat. No.: B1434660
CAS No.: 1403567-85-0
M. Wt: 195 g/mol
InChI Key: BXNACPWZFPSLPB-UHFFFAOYSA-N
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Description

Structural Characterization and Fundamental Properties

Chemical Structure and IUPAC Nomenclature

Methyl 4,5-dichlorofuran-2-carboxylate has the IUPAC name This compound , reflecting its substitution pattern on the furan ring. The molecular formula is C₆H₄Cl₂O₃ , with a molecular weight of 195.00 g/mol . The furan backbone consists of a five-membered aromatic ring with two chlorine atoms at carbons 4 and 5 and a methyl ester group (-COOCH₃) at carbon 2.

The SMILES notation (COC(=O)C1=CC(=C(Cl)O1)Cl) encodes the connectivity of atoms, highlighting the ester linkage and chlorine substituents. The planar furan ring enables conjugation across the π-system, while steric effects from the chlorine atoms influence reactivity.

Key Structural Features:
Property Value Source
Molecular formula C₆H₄Cl₂O₃
Molecular weight 195.00 g/mol
IUPAC name This compound

Physical Properties and Molecular Characteristics

The compound is typically a white to off-white crystalline solid at room temperature, with limited solubility in polar solvents like water but high solubility in organic solvents such as dichloromethane and ethyl acetate. Its LogP value (2.373) indicates moderate lipophilicity, which is consistent with halogenated aromatic compounds.

Physical Properties:
Property Value Source
Boiling point Not reported -
Melting point Not reported -
LogP 2.373
Hydrogen bond acceptors 3
Hydrogen bond donors 0

The absence of hydrogen bond donors and the presence of three acceptors (ester oxygen and two chlorine atoms) contribute to its hydrophobic behavior.

Spectroscopic Profiles and Identification Methods

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : Signals for the methyl ester group appear as a singlet near δ 3.9 ppm. Protons on the furan ring resonate between δ 6.5–7.5 ppm, with splitting patterns influenced by chlorine substitution.
  • ¹³C NMR : The carbonyl carbon of the ester group is observed near δ 160–165 ppm, while aromatic carbons bonded to chlorine atoms show deshielding effects (δ 110–130 ppm).

Infrared (IR) Spectroscopy:
Strong absorption bands at ~1740 cm⁻¹ (C=O stretch of the ester) and ~750 cm⁻¹ (C-Cl stretch) are characteristic.

Mass Spectrometry (MS):
The molecular ion peak ([M]⁺) appears at m/z 194 , with fragmentation patterns including loss of the methyl group (-15 amu) and chlorine atoms (-35.5 amu each).

Electronic Structure and Conformational Analysis

The furan ring’s aromaticity is reduced compared to benzene due to oxygen’s electronegativity, creating an electron-deficient π-system. Chlorine atoms exert an electron-withdrawing inductive effect, further polarizing the ring and directing electrophilic attacks to the less substituted positions.

Conformational Features:
  • The ester group adopts a coplanar orientation with the furan ring to maximize conjugation between the carbonyl π* orbital and the ring’s π-system.
  • Dihedral angle analysis (computed via DFT) reveals a near-planar arrangement (angle: ~15°) between the ester and furan planes, minimizing steric hindrance.
Electronic Properties:
Parameter Value Method
HOMO-LUMO gap ~5.2 eV DFT
Dipole moment ~3.8 Debye DFT

The electron-deficient nature of the furan ring enhances its reactivity in nucleophilic aromatic substitution and cross-coupling reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl2O3 B1434660 Methyl 4,5-dichlorofuran-2-carboxylate CAS No. 1403567-85-0

Properties

IUPAC Name

methyl 4,5-dichlorofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNACPWZFPSLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(O1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 4,5-dichlorofuran-2-carboxylate typically involves two key steps:

The challenge lies in achieving selective dichlorination at the 4,5-positions without over-chlorination or substitution at other sites, followed by efficient esterification.

Chlorination Methods

Selective chlorination of the furan ring is generally achieved via electrophilic substitution using chlorine sources under controlled conditions.

  • Reagents and Conditions:

    • Use of chlorine gas or N-chlorosuccinimide (NCS) as chlorinating agents.
    • Reaction carried out in inert solvents such as dichloromethane or chloroform at low temperatures (0–5°C) to avoid polysubstitution.
    • Acidic or Lewis acid catalysts may be employed to enhance electrophilicity.
  • Selectivity Control:

    • The electron density of the furan ring directs substitution preferentially to the 4 and 5 positions.
    • Reaction time and temperature are optimized to prevent over-chlorination.
  • Example:

    • Starting from methyl furan-2-carboxylate, controlled chlorination with chlorine in dichloromethane at 0°C yields this compound with high regioselectivity.

Esterification Techniques

If starting from 4,5-dichlorofuran-2-carboxylic acid, esterification to the methyl ester is performed.

  • Methods:

    • Fischer esterification using methanol and catalytic sulfuric acid under reflux.
    • Use of methylating agents such as diazomethane or dimethyl sulfate for milder conditions.
  • Optimization:

    • Removal of water during reaction shifts equilibrium towards ester formation.
    • Purification by distillation or recrystallization ensures high purity.

Integrated Synthetic Routes

Some advanced methods combine chlorination and esterification in a one-pot or sequential manner to improve efficiency.

  • Sequential Approach:

    • Chlorination of methyl furan-2-carboxylate directly, avoiding the need for separate esterification.
    • Use of sodium methoxide or other bases to facilitate ester formation post-chlorination.
  • Advantages:

    • Reduced number of purification steps.
    • Improved overall yield and reduced waste.

Purification and Characterization

  • Purification:

    • Fractional distillation under reduced pressure to separate the product from unreacted starting materials and side products.
    • Chromatographic techniques (e.g., silica gel column chromatography) for higher purity.
  • Characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy confirms substitution pattern.
    • Infrared (IR) spectroscopy identifies ester carbonyl and C–Cl bonds.
    • Mass spectrometry and elemental analysis verify molecular weight and composition.

Data Table: Summary of Preparation Methods

Step Reagents/Conditions Key Parameters Outcome/Notes
Chlorination Cl2 gas or NCS in CH2Cl2, 0–5°C Controlled temperature and time Selective 4,5-dichlorination on furan ring
Esterification Methanol, H2SO4 catalyst, reflux Removal of water, reaction time Methyl ester formation with high yield
One-pot chlorination + esterification Methyl furan-2-carboxylate, Cl2, base (e.g., NaOMe) Sequential addition, mild conditions Improved efficiency, fewer purification steps
Purification Fractional distillation, chromatography Reduced pressure distillation High purity this compound

Research Findings and Notes

  • Selectivity and Yield: Controlled chlorination at low temperatures prevents over-substitution and degradation of the furan ring, maintaining high yields of the dichlorinated product.
  • Environmental and Safety Considerations: Use of chlorine gas requires careful handling and containment; alternatives like NCS offer safer chlorination.
  • Scalability: The described methods are amenable to scale-up with attention to reaction exothermicity and purification challenges.
  • Comparative Efficiency: One-pot methods integrating chlorination and esterification reduce solvent use and waste generation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dichlorofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan-2,3-dicarboxylates.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Furan-2,3-dicarboxylates.

    Reduction: Methyl 4,5-dichlorofuran-2-methanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4,5-dichlorofuran-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 4,5-dichlorofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s chlorinated furan ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The ester group may also undergo hydrolysis, releasing active metabolites that contribute to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Heterocyclic Esters

Methyl 4,5-Dichloroindole-2-carboxylate
  • Structure : Indole ring with chlorine atoms at positions 4 and 5 and a methyl ester at position 2.
  • Key Differences :
    • Indole vs. Furan Rings: Indole contains a benzene fused to a pyrrole ring, conferring aromaticity and basicity, whereas furan is a five-membered oxygen-containing heterocycle with lower stability under acidic conditions.
    • Reactivity: The indole nitrogen allows for electrophilic substitution, while the furan oxygen directs reactivity toward electrophilic attack at specific positions.
  • Applications : Used in pharmaceutical research (e.g., kinase inhibitors), contrasting with the furan derivative’s role as a synthetic intermediate .
Ethyl 2-(Thiomethyl)benzoylformate
  • Structure : Benzene ring with a thiomethyl group and a keto-ester functionalization.
  • Comparison: Non-halogenated and sulfur-containing, this compound exhibits distinct reactivity in nucleophilic acyl substitution. Both compounds are discontinued, highlighting possible synthesis or stability challenges .

Natural Product-Derived Methyl Esters

Sandaracopimaric Acid Methyl Ester
  • Structure : A diterpene methyl ester isolated from Austrocedrus chilensis resin.
  • Comparison :
    • Complexity : A tricyclic diterpene with a carboxylate group vs. the simple halogenated furan.
    • Applications : Used in resin chemistry and traditional medicine, whereas the dichlorofuran ester is synthetic and lacks natural abundance .



Methyl Palmitate
  • Structure : A straight-chain fatty acid methyl ester.
  • Comparison :
    • Physical Properties : Higher hydrophobicity and lower reactivity compared to the dichlorofuran derivative.
    • Applications : Common in biodiesel and cosmetics, contrasting with the specialized synthetic use of halogenated furans .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Heterocycle Key Substituents Applications Reference
Methyl 4,5-dichlorofuran-2-carboxylate C₆H₄Cl₂O₃ Furan Cl (4,5), COOCH₃ (2) Synthetic intermediate
Methyl 4,5-dichloroindole-2-carboxylate C₁₀H₇Cl₂NO₂ Indole Cl (4,5), COOCH₃ (2) Pharmaceutical research
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Diterpene Tricyclic structure Resin chemistry
Methyl palmitate C₁₇H₃₄O₂ Fatty acid C16 chain, COOCH₃ Biodiesel, cosmetics

Table 2: Reactivity and Stability

Compound Reactivity Profile Stability Concerns
This compound Electrophilic substitution at C3 Potential hydrolysis of ester
Methyl 4,5-dichloroindole-2-carboxylate Electrophilic substitution at C3/C7 Sensitive to strong acids
Sandaracopimaric acid methyl ester Ester hydrolysis under basic conditions Stable in resins

Research Findings and Trends

  • Natural vs. Synthetic Esters : Natural diterpene esters (e.g., sandaracopimaric acid methyl ester) dominate in ecological and material sciences, while synthetic halogenated esters remain niche in medicinal chemistry .
  • Safety Trends : Halogenated compounds universally require stringent handling protocols, as seen in pyrimidine and indole derivatives .

Biological Activity

Methyl 4,5-dichlorofuran-2-carboxylate (MDF) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MDF belongs to the furan-2-carboxylate family and features a dichlorinated furan ring, which contributes to its reactivity and biological activity. The molecular formula is C₈H₆Cl₂O₄, and its structure allows for various chemical modifications that can enhance its biological properties.

The biological activity of MDF is primarily attributed to its ability to interact with various biological macromolecules. The chlorinated furan ring can inhibit enzymes or disrupt cellular processes through several mechanisms:

  • Enzyme Inhibition : MDF may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cellular Disruption : The compound's ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
  • Reactive Intermediates : The compound can form reactive intermediates that interact with nucleophilic sites in proteins and nucleic acids, potentially leading to cytotoxicity.

Antimicrobial Properties

MDF has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Salmonella typhimurium4 µg/mL
Bacillus subtilisEffective against biofilm formation

These findings suggest that MDF could be developed into a potential antimicrobial agent.

Anticancer Activity

MDF has shown promising anticancer properties in various studies. Its cytotoxic effects have been evaluated using different cancer cell lines:

Cell LineIC₅₀ (µM)Notes
A549 (lung cancer)7.7Induces G2 phase cell cycle arrest
HCT116 (colon cancer)9.1Significant reduction in cell viability
MCF-7 (breast cancer)10.8Lower sensitivity compared to HCT116

In vitro studies demonstrate that MDF can induce apoptosis and inhibit cell proliferation through cell cycle disruption.

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of MDF on A549 cells, revealing an IC₅₀ value of 7.7 µg/mL, indicating potent cytotoxicity compared to untreated controls .
  • Antimicrobial Efficacy : Research evaluating the antimicrobial properties of MDF showed effective inhibition against Staphylococcus aureus with an MIC of 8 µg/mL, suggesting its potential as a therapeutic agent against resistant bacterial strains .
  • Mechanistic Insights : Further investigations into the mechanism revealed that MDF disrupts the cell cycle in cancer cells, particularly inducing G2 phase arrest, which correlates with increased apoptosis rates .

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Expect singlets for the methyl ester (δ 3.8–4.0 ppm) and furan protons (δ 6.5–7.2 ppm). Chlorine substituents deshield adjacent protons.
    • ¹³C NMR : Carboxylate carbon appears at δ 165–170 ppm; furan carbons resonate at δ 110–150 ppm.
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Cl bonds ≈ 1.72 Å, furan ring planarity) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 223.9874 for C₇H₅Cl₂O₃).

How can Density Functional Theory (DFT) calculations elucidate the electronic properties of this compound?

Q. Advanced Methodological Answer :

  • Computational Setup :
    • Software: Gaussian 16 with B3LYP/6-311++G(d,p) basis set.
    • Analyze frontier orbitals (HOMO-LUMO gap) to predict reactivity.
  • Key Findings :
    • Chlorine atoms increase electrophilicity at the furan C-3 position (LUMO localized here).
    • Calculated dipole moments (~3.2 D) align with experimental solvent interaction data .

How should researchers resolve discrepancies between experimental and computational spectroscopic data?

Q. Advanced Methodological Answer :

Re-examine Experimental Conditions : Ensure solvent polarity and temperature match computational settings.

Validate Basis Sets : Compare DFT results with higher-level methods (e.g., MP2) or larger basis sets.

Cross-Reference Techniques : Use IR spectroscopy to validate C=O stretching frequencies (theoretical: ~1740 cm⁻¹; experimental: ~1735 cm⁻¹) .

What stability considerations are critical for storing this compound?

Q. Methodological Answer :

  • Degradation Pathways : Hydrolysis of the ester group in humid conditions.
  • Storage Recommendations :
    • Temperature: –20°C in amber vials.
    • Atmosphere: Argon or nitrogen to prevent oxidation.
    • Solvent: Store in anhydrous acetonitrile for long-term stability .

How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

Q. Advanced Methodological Answer :

  • Steric Effects : The methyl ester at C-2 and chlorines at C-4/C-5 hinder nucleophilic attack at adjacent positions.
  • Electronic Effects : Chlorines withdraw electron density, making the furan ring electrophilic.
  • Experimental Design :
    • React with amines (e.g., piperidine) in THF at 60°C.
    • Monitor regioselectivity via LC-MS; C-3 is the primary site for substitution .

What crystallization strategies enhance the quality of single crystals for X-ray analysis?

Q. Methodological Answer :

  • Solvent Selection : Use slow-evaporation methods with ethyl acetate/hexane (1:3 v/v).
  • Temperature Gradient : Cool from 40°C to 4°C over 48 hours.
  • Additives : Trace amounts of crown ethers (e.g., 18-crown-6) improve crystal packing .

How can researchers validate the absence of toxic byproducts during synthesis?

Q. Methodological Answer :

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to identify chlorinated impurities.
  • Toxicological Screening : Compare retention times with known hazardous compounds (e.g., dioxins) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,5-dichlorofuran-2-carboxylate
Reactant of Route 2
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Methyl 4,5-dichlorofuran-2-carboxylate

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